S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate
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Overview
Description
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is a complex organic compound characterized by its unique molecular structure. It contains a total of 49 atoms, including 29 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms . This compound is notable for its secondary amine group, hydroxyl group, and sulfuric acid derivative, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves multiple steps, typically starting with the preparation of the 2,5-dimethylcyclohexyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiosulfate or amine groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic pathways. In biology, it may be employed in the study of enzyme interactions and metabolic pathways. In medicine, S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent . Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The compound’s thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The amine group may interact with enzymes or receptors, modulating their activity and leading to downstream effects . These interactions are crucial for understanding the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate can be compared with other similar compounds, such as S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate . While both compounds share a thiosulfate group and an amine group, their structural differences lead to distinct chemical and biological properties. The presence of the 2,5-dimethylcyclohexyl group in this compound imparts unique steric and electronic effects, making it a valuable compound for specific applications.
Properties
CAS No. |
21209-12-1 |
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Molecular Formula |
C14H29NO3S2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
4-[(1S)-2,5-dimethylcyclohexyl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C14H29NO3S2/c1-12-6-7-13(2)14(11-12)5-3-4-8-15-9-10-18-20(16,17)19/h12-15H,3-11H2,1-2H3,(H,16,17,19)/t12?,13?,14-/m0/s1 |
InChI Key |
VMFXVPAUHSYJHT-RUXDESIVSA-N |
Isomeric SMILES |
CC1CCC([C@H](C1)CCCCNCCOS(=O)(=S)O)C |
Canonical SMILES |
CC1CCC(C(C1)CCCCNCCOS(=O)(=S)O)C |
Origin of Product |
United States |
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